3-(2-chloro-1,3-thiazol-4-yl)benzonitrile
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Overview
Description
3-(2-chloro-1,3-thiazol-4-yl)benzonitrile is an organic compound that features a thiazole ring substituted with a chlorine atom and a benzonitrile group Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities .
Biochemical Pathways
For example, they have been associated with the inhibition of prostaglandins, which are involved in inflammation .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 3-(2-chloro-1,3-thiazol-4-yl)benzonitrile.
Result of Action
Thiazole derivatives have been associated with various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action could be influenced by the surrounding environment .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 3-(2-chloro-1,3-thiazol-4-yl)benzonitrile bears an acidic proton at C-2, making it highly reactive
Cellular Effects
Compounds with a similar thiazole ring have shown a diverse spectrum of therapeutic potentials such as antioxidant, anti-tubercular, antibacterial, antifungal, diuretic, anti-cancer, and anti-inflammatory effects .
Molecular Mechanism
It is likely that its thiazole ring interacts with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-1,3-thiazol-4-yl)benzonitrile can be achieved through several synthetic pathways. One common method involves the reaction of 2-chloro-1,3-thiazole with benzonitrile under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Other methods may include the use of microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and precise temperature control to ensure consistent production quality. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-1,3-thiazol-4-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The benzonitrile group can engage in coupling reactions with other aromatic compounds to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
3-(2-chloro-1,3-thiazol-4-yl)benzonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as dyes, pigments, and sensors
Comparison with Similar Compounds
Similar Compounds
2-chloro-1,3-thiazole: A simpler thiazole derivative with similar chemical properties but lacking the benzonitrile group.
Benzonitrile: An aromatic nitrile compound without the thiazole ring.
4-chloro-1,3-thiazole: Another thiazole derivative with the chlorine atom in a different position.
Uniqueness
3-(2-chloro-1,3-thiazol-4-yl)benzonitrile is unique due to the combination of the thiazole ring, chlorine atom, and benzonitrile group in its structureThe presence of both the thiazole ring and benzonitrile group enhances its reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1343963-66-5 |
---|---|
Molecular Formula |
C10H5ClN2S |
Molecular Weight |
220.7 |
Purity |
95 |
Origin of Product |
United States |
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